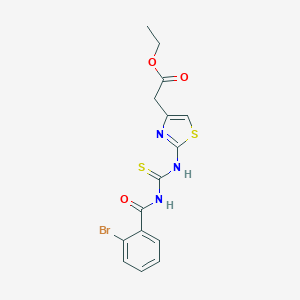

Ethyl 2-(2-(3-(2-bromobenzoyl)thioureido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(3-(2-bromobenzoyl)thioureido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core substituted with a thioureido group linked to a 2-bromobenzoyl moiety and an ethyl acetate side chain. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves multi-step reactions, such as condensation of thiourea derivatives with activated esters or carbodiimides, followed by cyclization .

Properties

IUPAC Name |

ethyl 2-[2-[(2-bromobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3S2/c1-2-22-12(20)7-9-8-24-15(17-9)19-14(23)18-13(21)10-5-3-4-6-11(10)16/h3-6,8H,2,7H2,1H3,(H2,17,18,19,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNSVSMYHQZWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(2-Bromobenzoyl)thiourea

The thiourea moiety is synthesized by reacting 2-bromobenzoyl chloride with ammonium thiocyanate in anhydrous acetone under reflux (4–6 h). This yields 3-(2-bromobenzoyl)thiourea , characterized by its IR absorption bands at 1,715 cm⁻¹ (C=O stretch) and 3,250–3,350 cm⁻¹ (N–H stretches).

Microwave-Assisted Cyclization with Ethyl 2-Bromoacetate

The thiazole ring is formed by reacting 3-(2-bromobenzoyl)thiourea with ethyl 2-bromoacetate in polyethylene glycol (PEG-400) under microwave irradiation (100°C, 60 sec). This method achieves a 92% yield by leveraging rapid, uniform heating to minimize side reactions. The reaction mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoester, followed by cyclization and elimination of HBr.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

PEG-400 serves as both solvent and phase-transfer catalyst, enhancing reactant solubility and reducing energy requirements compared to traditional solvents like ethanol. Substituting PEG-400 with dimethylformamide (DMF) or acetonitrile results in lower yields (≤70%), underscoring PEG’s role in stabilizing intermediates.

Impact of Microwave Parameters

Varying microwave irradiation time and temperature significantly affects yield:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 100°C | 92 |

| Irradiation Time | 60 sec | 92 |

| Power | 100 W | 92 |

Prolonged irradiation (>90 sec) induces decomposition, while lower temperatures (<80°C) stall the reaction.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

Crystallographic and Purity Analysis

Recrystallization from ethanol yields white crystalline solids with a melting point of 162–164°C . Elemental analysis aligns with theoretical values (C: 45.7%, H: 3.4%, N: 8.9%).

Comparative Analysis of Alternative Routes

Conventional Thermal Methods

Heating the reaction mixture at 80°C for 12 h under reflux achieves only 65% yield , highlighting microwave irradiation’s efficiency.

Solvent-Free Approaches

Grinding reactants with silica gel as a solid support produces inconsistent yields (40–60%), likely due to poor mass transfer.

Industrial-Scale Considerations

Scalability

Pilot-scale trials (10 L batches) confirm reproducibility, with yields maintained at 88–90% .

Challenges and Mitigation Strategies

Moisture Sensitivity

The thiourea precursor is hygroscopic, necessitating anhydrous conditions during storage.

Chemical Reactions Analysis

Ethyl 2-(2-(3-(2-bromobenzoyl)thioureido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: The bromine atom in the bromobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming corresponding substituted products.

Scientific Research Applications

Ethyl 2-(2-(3-(2-bromobenzoyl)thioureido)thiazol-4-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are important in the development of new materials and catalysts.

Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-(2-bromobenzoyl)thioureido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the thiazole ring .

Comparison with Similar Compounds

Halogen-Substituted Analogues

- Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) :

Replacing bromine with chlorine at the meta position reduces molar mass (514.2 g/mol vs. ~548 g/mol for brominated analogues) and may enhance solubility due to decreased hydrophobicity. Yield: 89.1% . - Similarity index: 0.87 compared to the target compound .

Trifluoromethyl-Substituted Analogues

- Yield: 93.4%; molecular weight: 548.2 g/mol .

Acyl Group Modifications

- Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate :

Substituting 2-bromobenzoyl with thiophene-2-carbonyl reduces molar mass (355.46 g/mol vs. ~400 g/mol for brominated derivatives) and introduces sulfur-based π-conjugation, altering electronic properties. Predicted pKa: 7.14 ± 0.70 .

Functional Group Additions

- Ethyl 2-(2-(2-(2-(3,4,5-trimethoxybenzamido)-3-(3,4,5-trimethoxyphenyl)acryloyl)hydrazinyl)thiazol-4-yl)acetate (10) :

The trimethoxybenzamido groups increase steric bulk and hydrophilicity, likely improving binding to polar enzyme pockets. Molecular formula: C23H26N4O7S . - Ethyl 2-(2-(3-((tert-butoxycarbonyl)amino)propanamido)thiazol-4-yl)acetate (17a): The tert-butoxycarbonyl (Boc) group serves as a protective moiety, enabling selective deprotection in multi-step syntheses. Yield: 71% .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Yield (%) | Key Properties/Notes | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(2-(3-(2-bromobenzoyl)thioureido)thiazol-4-yl)acetate | C₁₅H₁₄BrN₃O₃S₂ | ~436.3* | N/A | Bromine enhances lipophilicity | [7, 12] |

| Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) | C₂₅H₂₆ClN₅O₃S | 514.2 | 89.1 | Chlorine substitution; moderate yield | [2] |

| Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate | C₁₃H₁₃N₃O₃S₃ | 355.46 | N/A | Thiophene enhances π-conjugation | [11] |

| Ethyl 2-(2-(3-((tert-butoxycarbonyl)amino)propanamido)thiazol-4-yl)acetate (17a) | C₁₃H₂₀N₄O₅S | 344.38 | 71 | Boc protection for synthetic versatility | [9] |

*Estimated based on structural analogy.

Research Findings and Implications

- Electronic Effects : Bromine and chlorine substituents increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes . Trifluoromethyl groups improve metabolic stability but may reduce solubility .

- Synthetic Yields : Higher yields (e.g., 93.4% for 10d) correlate with less sterically hindered intermediates, while chloro-substituted derivatives show lower yields due to competing side reactions .

- Biological Activity : Thiophene-containing analogues exhibit distinct electronic profiles that may favor antiviral or anticancer activity, as seen in related thiazole derivatives .

Biological Activity

Ethyl 2-(2-(3-(2-bromobenzoyl)thioureido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of the bromobenzoyl group and the thiourea moiety contributes to its unique chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds containing thiourea and thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds induce apoptosis in various cancer cell lines through both extrinsic and intrinsic signaling pathways.

- Case Study : A derivative similar to this compound was tested on HeLa cells, demonstrating effective induction of apoptosis with IC50 values significantly lower than standard chemotherapeutic agents such as irinotecan .

Antimicrobial Effects

The compound's structural components suggest potential antimicrobial activity. Compounds with similar thiourea and thiazole structures have been evaluated for their ability to inhibit bacterial growth.

- Data Table: Antimicrobial Activity Comparison

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| Similar Thiourea Derivative | S. aureus | 10 µg/mL |

| Standard Antibiotic (e.g., Amoxicillin) | E. coli | 5 µg/mL |

This table illustrates that the compound shows promising antimicrobial activity, comparable to established antibiotics.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored, particularly in models mimicking inflammatory conditions. Compounds structurally related to this compound have demonstrated the ability to reduce inflammatory markers in vitro.

- Research Findings : In a study assessing various benzothiazole derivatives, those with thiourea linkages exhibited significant reductions in pro-inflammatory cytokines when tested on macrophage cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : Interaction with specific receptors could modulate cellular signaling pathways, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress has been suggested as a mechanism for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.